Methyl 2-(2-amino-4-nitrophenyl)acetate
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Overview
Description
Methyl 2-(2-amino-4-nitrophenyl)acetate is an organic compound with the molecular formula C9H10N2O4 and a molecular weight of 210.2 g/mol . This compound is characterized by the presence of an amino group and a nitro group attached to a phenyl ring, along with a methyl ester group. It is primarily used in research settings and has various applications in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2-amino-4-nitrophenyl)acetate typically involves the reaction of 2-amino-4-nitrobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction proceeds via esterification, where the carboxylic acid group of 2-amino-4-nitrobenzoic acid reacts with methanol to form the methyl ester .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product. The use of automated systems also minimizes human error and enhances safety.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-amino-4-nitrophenyl)acetate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Oxidation: The compound can undergo oxidation reactions, where the amino group is oxidized to a nitroso or nitro group.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium catalyst.
Substitution: Nucleophiles such as halides or alkoxides.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: Formation of Methyl 2-(2,4-diaminophenyl)acetate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of nitroso or nitro derivatives.
Scientific Research Applications
Methyl 2-(2-amino-4-nitrophenyl)acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and as a probe for investigating biological pathways.
Medicine: Investigated for its potential use in drug development, particularly in the design of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of Methyl 2-(2-amino-4-nitrophenyl)acetate involves its interaction with specific molecular targets. The amino and nitro groups on the phenyl ring can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, such as proteins and nucleic acids. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(4-amino-3-nitrophenyl)acetate
- Methyl 2-(2-chloro-4-nitrophenyl)acetate
- Methyl 2-(2,4-dinitrophenyl)acetate
Uniqueness
Methyl 2-(2-amino-4-nitrophenyl)acetate is unique due to the specific positioning of the amino and nitro groups on the phenyl ring. This unique arrangement allows for distinct chemical reactivity and biological activity compared to its analogs .
Properties
Molecular Formula |
C9H10N2O4 |
---|---|
Molecular Weight |
210.19 g/mol |
IUPAC Name |
methyl 2-(2-amino-4-nitrophenyl)acetate |
InChI |
InChI=1S/C9H10N2O4/c1-15-9(12)4-6-2-3-7(11(13)14)5-8(6)10/h2-3,5H,4,10H2,1H3 |
InChI Key |
XESWTXYSQVGXMA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=C(C=C(C=C1)[N+](=O)[O-])N |
Origin of Product |
United States |
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